molecular formula C13H13NO2 B3112289 4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol CAS No. 1888998-70-6

4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol

Cat. No.: B3112289
CAS No.: 1888998-70-6
M. Wt: 215.25 g/mol
InChI Key: GBFFDGLJCXABMP-UHFFFAOYSA-N
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Description

4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with an amino group at the 4-position, a methoxy group at the 3’-position, and a hydroxyl group at the 3-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.

Scientific Research Applications

4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol are not fully understood due to the lack of specific studies on this compound. It can be inferred from its structure that it might interact with various enzymes, proteins, and other biomolecules. The presence of an amino group could potentially allow it to form hydrogen bonds with other molecules, influencing biochemical reactions .

Cellular Effects

Based on its structural similarity to other biphenyl derivatives, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that biphenyl derivatives can interact with various biomolecules through binding interactions . These interactions could potentially lead to changes in gene expression or enzyme activity.

Metabolic Pathways

Biphenyl derivatives are known to undergo various metabolic reactions, potentially involving enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, the reaction between 4-bromo-3’-methoxy-[1,1’-biphenyl] and an appropriate boronic acid derivative in the presence of a palladium catalyst and a base can yield the desired compound .

Industrial Production Methods

Industrial production of 4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3’-methoxy-[1,1’-biphenyl]-2-ol
  • 4-Amino-3’-methoxy-[1,1’-biphenyl]-4-ol
  • 4-Amino-3’-methoxy-[1,1’-biphenyl]-5-ol

Uniqueness

4-Amino-3’-methoxy-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of an amino group, methoxy group, and hydroxyl group on the biphenyl core allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

2-amino-5-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-11-4-2-3-9(7-11)10-5-6-12(14)13(15)8-10/h2-8,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFFDGLJCXABMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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